
2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid is an organic compound with a unique structure that includes a cyano group, a dimethyl group, and an alkyne. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid can be achieved through several methods. One common approach involves the reaction of 3,3-dimethylbut-1-yne with acrylonitrile under specific conditions to introduce the cyanoethyl group. The reaction typically requires a catalyst and is conducted under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid involves its reactivity with various reagents. The cyano group can participate in nucleophilic addition reactions, while the alkyne group can undergo cycloaddition reactions. These interactions are facilitated by the electronic properties of the functional groups present in the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyanoethyl N,N,N,N-tetraisopropylphosphorodiamidite
- Ethyl 2-cyanoacrylate
Uniqueness
2-(2-Cyanoethyl)-3,3-dimethylpent-4-ynoic acid is unique due to its combination of a cyano group, a dimethyl group, and an alkyne. This combination provides a distinct reactivity profile that can be exploited in various synthetic applications, making it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
646501-31-7 |
|---|---|
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
2-(2-cyanoethyl)-3,3-dimethylpent-4-ynoic acid |
InChI |
InChI=1S/C10H13NO2/c1-4-10(2,3)8(9(12)13)6-5-7-11/h1,8H,5-6H2,2-3H3,(H,12,13) |
Clé InChI |
FZVGIFHQDIIVDE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#C)C(CCC#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate](/img/structure/B12605061.png)
![N-[(3S)-2,6-dioxooxan-3-yl]-2-methylhexanamide](/img/structure/B12605065.png)
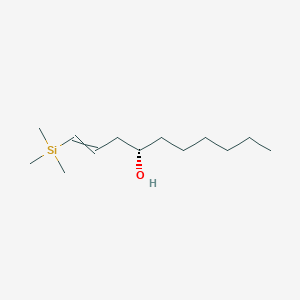
![3-({[5-(Pyrimidin-5-yl)pyridin-3-yl]amino}methyl)phenol](/img/structure/B12605080.png)
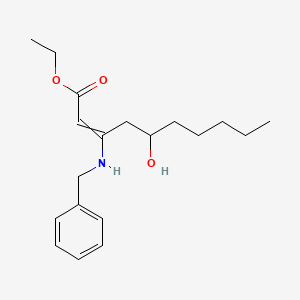
![1-[2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine](/img/structure/B12605092.png)
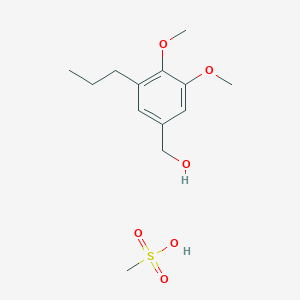
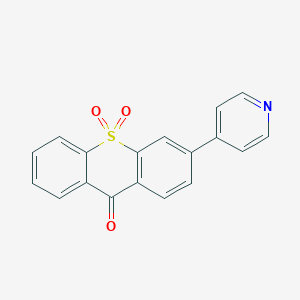
![2,10,12-trioxa-4,6-diazatricyclo[7.4.0.03,7]trideca-1(13),3(7),4,8-tetraene](/img/structure/B12605110.png)
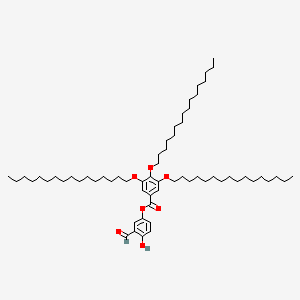
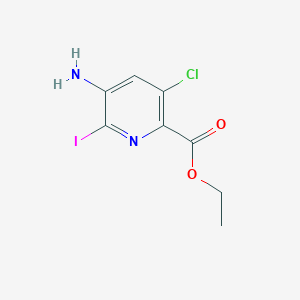
![6-(3,5-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605149.png)
![3-(Decyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12605168.png)
![N-{2-[2-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12605171.png)
